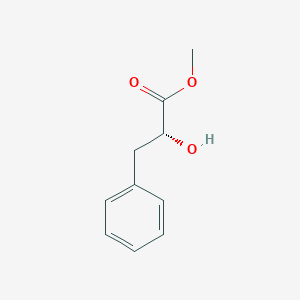

(R)-Methyl 2-hydroxy-3-phenylpropanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450821 | |

| Record name | Methyl (2R)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27000-00-6 | |

| Record name | Methyl (2R)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its stereochemically defined structure, featuring a hydroxyl group and a phenyl ring, makes it a critical intermediate for introducing chirality into more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization, offering practical insights for laboratory applications and drug development workflows.

Physicochemical Properties

This compound is typically a white to almost white crystalline powder or a colorless liquid with a faint, sweet odor.[1] It exhibits limited solubility in water but is soluble in a range of common organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 27000-00-6 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Boiling Point | 115 °C at 3 mmHg | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

| Predicted pKa | 13.00 ± 0.20 | [1] |

| Predicted LogP | 1.27 | [1] |

Stereochemistry and Optical Activity

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the pure (R)-enantiomer were not found in the search results, the expected 1H and 13C NMR spectral data can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton adjacent to the hydroxyl group, signals for the diastereotopic methylene protons of the benzyl group, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl group, usually around 1735-1750 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

C-O stretching bands for the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 180. Common fragmentation patterns for similar structures often involve the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃), as well as cleavage of the bond between the alpha and beta carbons.[4][5] A prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a characteristic fragment for compounds containing a benzyl group.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose (e.g., Chiralpak® columns), are highly effective for separating a wide range of enantiomers, including compounds of this type.[2][7][8]

A typical method development strategy would involve screening different Chiralpak columns (e.g., AD, AS, OD) with various mobile phases, often consisting of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[7] The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and enantiopure amino acid, D-phenylalanine.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (R)-2-hydroxy-3-phenylpropanoic acid

This step involves the diazotization of the amino group of D-phenylalanine, followed by hydrolysis to the corresponding α-hydroxy acid. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol:

-

Dissolve D-phenylalanine (1 equivalent) in 1N sulfuric acid and cool the solution to 0 °C in an ice bath.[9]

-

Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature at 0 °C.[9]

-

Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[9]

-

Extract the product into an organic solvent such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane) to yield (R)-2-hydroxy-3-phenylpropanoic acid as a colorless solid.[9]

Step 2: Fischer Esterification to this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.

Experimental Protocol:

-

Dissolve (R)-2-hydroxy-3-phenylpropanoic acid (1 equivalent) in an excess of methanol, which also serves as the solvent.[10]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.[10][11]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable method (e.g., TLC or GC).[11]

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[10]

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[10][11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The two primary functional groups, the secondary alcohol and the methyl ester, dictate the chemical reactivity of this compound.

Caption: Key reactions of this compound.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, methyl 2-oxo-3-phenylpropanoate. Mild oxidation conditions are typically employed to avoid side reactions. The Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures, is a well-established method for this transformation that is tolerant of many other functional groups.[12][13][14]

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under specific conditions.[15][16][17] For example, reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole, will yield the corresponding silyl ether.[16] This protecting group is stable to a wide range of non-acidic reagents and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[15]

Ester Hydrolysis

The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, is often preferred as it is typically faster and less prone to side reactions.

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral synthon. For instance, a closely related derivative, Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a key intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel.[18] The stereochemistry of the starting material is crucial for establishing the correct stereochemistry in the final drug molecule.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[19][20]

-

Hazard Statements: H302, H315, H319, H335[20]

-

Precautionary Statements: P261, P280, P305+P351+P338[20]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, cool place.[1]

Specific toxicological data, such as an LD50 value, were not found in the performed searches. In the absence of comprehensive toxicity data, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its synthesis from D-phenylalanine is straightforward, and its functional groups can be manipulated through a variety of standard organic reactions, making it a versatile tool in asymmetric synthesis. A thorough understanding of its properties, handling, and analytical characterization is essential for its effective application in research and development, particularly in the pharmaceutical industry where stereochemical control is paramount.

References

- 1. Page loading... [guidechem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. medlifemastery.com [medlifemastery.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. zmsilane.com [zmsilane.com]

- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 19. community.wvu.edu [community.wvu.edu]

- 20. cerritos.edu [cerritos.edu]

(R)-Methyl 2-hydroxy-3-phenylpropanoate chemical structure and IUPAC name

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate: Structure, Synthesis, Analysis, and Applications

Introduction

This compound is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] As a derivative of D-phenylalanine, it possesses a defined stereocenter, making it a critical intermediate for constructing enantiomerically pure complex molecules. Its structural motif, a β-phenyl-α-hydroxy ester, is present in numerous biologically active compounds, including side chains for anti-cancer agents like paclitaxel.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical structure and nomenclature, detail a robust synthetic protocol from a readily available chiral pool starting material, outline rigorous analytical methods for structural and stereochemical confirmation, and discuss its key applications. The methodologies described are designed to be self-validating, providing the rationale behind experimental choices to ensure both accuracy and reproducibility in the laboratory.

Chemical Identity and Structure

A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application in stereoselective synthesis.

IUPAC Nomenclature and Identifiers

-

Common Synonyms: Methyl (R)-2-hydroxy-3-phenylpropionate, Methyl D-3-phenyllactate

-

InChI Key: NMPPJJIBQQCOOI-SECBINFHSA-N[4]

Chemical Structure and Stereochemistry

The structure of this compound consists of a propanoate backbone with a phenyl group at the C3 position and a hydroxyl group at the C2 position. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the chiral center at the C2 carbon having an (R)-configuration. This specific spatial arrangement is crucial for its utility in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.

References

An In-depth Technical Guide to Methyl (2R)-2-hydroxy-3-phenylpropanoate for Researchers and Drug Development Professionals

Methyl (2R)-2-hydroxy-3-phenylpropanoate, a chiral ester of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block for the synthesis of complex molecules. Its stereodefined structure, featuring a hydroxyl group at the α-position to the ester, makes it a valuable precursor for active pharmaceutical ingredients (APIs), including the side chain of the renowned anticancer drug, Paclitaxel (Taxol). This guide provides a comprehensive overview of the physical and chemical properties of methyl (2R)-2-hydroxy-3-phenylpropanoate, alongside detailed experimental protocols for its synthesis, analysis, and key chemical transformations.

Structural and Physicochemical Profile

Methyl (2R)-2-hydroxy-3-phenylpropanoate is characterized by the presence of a stereogenic center at the C2 position, conferring it with optical activity. Understanding its fundamental properties is crucial for its effective application in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 27000-00-6 | |

| Appearance | White to almost white crystalline powder or colorless liquid | |

| Melting Point | 47.0 to 51.0 °C | |

| Boiling Point | 115 °C at 3 mmHg | |

| Solubility | Soluble in organic solvents such as methanol; sparingly soluble in water. | |

| pKa | ~13.00 (predicted for the hydroxyl proton) |

Synthesis and Purification

The synthesis of enantiomerically pure methyl (2R)-2-hydroxy-3-phenylpropanoate is paramount for its use in pharmaceutical applications. A common and reliable method involves a two-step process starting from the readily available chiral amino acid, D-phenylalanine.

Synthesis of (2R)-2-hydroxy-3-phenylpropanoic acid

The first step is the diazotization of D-phenylalanine to yield the corresponding α-hydroxy acid with retention of configuration.

(R)-Methyl 2-hydroxy-3-phenylpropanoate molecular weight and formula

An In-Depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate: Synthesis, Analysis, and Applications

Introduction

This compound, a prominent chiral building block, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. As a derivative of D-phenylalanine, this α-hydroxy ester provides a versatile scaffold for the enantioselective synthesis of complex molecules. Its structural features—a stereodefined hydroxyl group and an ester moiety—make it an invaluable precursor for introducing chirality into active pharmaceutical ingredients (APIs). This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic and analytical protocols, and key applications, grounding all technical information in established scientific principles.

Physicochemical and Structural Properties

This compound is characterized by a phenyl group attached to a three-carbon propanoate backbone, with a hydroxyl group at the chiral center (C2) in the (R) configuration. This specific stereochemistry is crucial for its utility in asymmetric synthesis, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

The compound typically appears as a white to off-white crystalline powder or a colorless liquid.[1] It exhibits good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane, but is sparingly soluble in water.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 27000-00-6 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Polar Surface Area | 46.53 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| LogP | 1.27 | [1] |

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound is critical to its application. The most common and reliable method leverages the readily available chiral pool, starting from D-phenylalanine. This approach ensures the retention of the desired (R) stereochemistry. An alternative advanced method involves the enzymatic resolution of a racemic mixture.

Chemical Synthesis via Diazotization and Esterification

This robust two-step pathway first converts D-phenylalanine to (R)-2-hydroxy-3-phenylpropanoic acid, which is then esterified.

Workflow Diagram: Chemical Synthesis

References

A Deep Dive into the Spectroscopic Signature of (R)-Methyl 2-hydroxy-3-phenylpropanoate: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for the chiral molecule (R)-Methyl 2-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ).[1] As a key building block in the synthesis of various pharmaceuticals and other biologically active compounds, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the raw data, but also the underlying principles and experimental considerations for its accurate identification and characterization.

Introduction: The Significance of this compound

This compound is a valuable chiral intermediate. Its structure, featuring a hydroxyl group, a methyl ester, and a phenyl ring attached to a propane backbone, presents a unique spectroscopic fingerprint. The accurate interpretation of this fingerprint is crucial for confirming the molecule's identity, assessing its purity, and understanding its chemical environment, all of which are critical aspects of the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peaks should not overlap with the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 2-hydroxy-3-phenylpropanoate provides a wealth of information about the proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.40 | Doublet of Doublets | 1H | CH-OH |

| ~3.75 | Singlet | 3H | OCH₃ (ester) |

| ~3.15 & ~2.95 | Doublet of Doublets | 2H | CH₂-Ph |

| ~2.50 | Broad Singlet | 1H | OH |

Causality Behind the Assignments:

-

Aromatic Protons (7.35 - 7.20 ppm): The protons on the phenyl ring are in a region of high electron density and are deshielded, causing them to resonate at a high chemical shift. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

-

Methine Proton (CH-OH, ~4.40 ppm): This proton is attached to a carbon bearing an electronegative oxygen atom, which deshields it. It appears as a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent methylene group.

-

Methyl Ester Protons (OCH₃, ~3.75 ppm): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group.

-

Methylene Protons (CH₂-Ph, ~3.15 & ~2.95 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton.

-

Hydroxyl Proton (OH, ~2.50 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~174 | C=O (ester carbonyl) |

| ~137 | C (quaternary, aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~72 | CH-OH |

| ~52 | OCH₃ (ester) |

| ~40 | CH₂-Ph |

Expert Insights:

-

The carbonyl carbon of the ester group is significantly deshielded and appears at a very high chemical shift (~174 ppm).

-

The aromatic carbons appear in the typical range of 125-140 ppm. The quaternary carbon (attached to the CH₂ group) is usually less intense than the protonated carbons.

-

The carbon bearing the hydroxyl group (CH-OH) is found around 72 ppm, a characteristic shift for a secondary alcohol.

-

The methyl ester carbon (OCH₃) and the methylene carbon (CH₂-Ph) resonate at higher fields, consistent with their bonding environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands as peaks, which are then correlated with specific functional groups.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750, ~700 | Strong | C-H bend (monosubstituted benzene) |

Trustworthiness of the Protocol:

The ATR-FTIR method is highly reliable and requires minimal sample preparation, reducing the risk of contamination or sample loss. The resulting spectrum is a direct and reproducible fingerprint of the molecule's functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The EI mass spectrum of Methyl 2-hydroxy-3-phenylpropanoate is expected to show the following key signals:[1]

| m/z | Relative Intensity | Assignment |

| 180 | Low | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - COOCH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Authoritative Grounding in Fragmentation Mechanisms:

-

Molecular Ion (m/z 180): The peak corresponding to the molecular weight of the compound. Its intensity can be low in EI-MS due to extensive fragmentation.

-

Loss of the Methyl Ester Group (m/z 121): A common fragmentation pathway for methyl esters is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the ·COOCH₃ radical.

-

Tropylium Ion (m/z 91): This is a very common and stable fragment in compounds containing a benzyl group. It is formed by the cleavage of the C-C bond beta to the phenyl ring, followed by rearrangement to the highly stable tropylium cation. This is often the base peak in the spectrum.

Visualizing Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its fragmentation in the mass spectrometer, diagrams are essential.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways in the mass spectrum.

Synthesis and Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a robust and self-validating system for the characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together, they provide unambiguous confirmation of the molecule's identity and purity. For researchers in drug discovery and development, mastering the interpretation of this spectral data is not merely an academic exercise; it is a fundamental requirement for ensuring the quality and integrity of their work. This guide serves as a foundational reference, grounded in established spectroscopic principles and experimental best practices.

References

An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Abstract

(R)-Methyl 2-hydroxy-3-phenylpropanoate, a chiral ester of 3-phenyllactic acid, is a molecule of significant interest in synthetic chemistry, primarily utilized as a versatile chiral building block for the synthesis of pharmaceuticals and agrochemicals. While direct and extensive studies on the biological activity of this specific methyl ester are not abundant in publicly accessible literature, a comprehensive understanding of its potential biological role can be inferred from the well-documented activities of its parent compound, 3-phenyllactic acid (PLA), and its derivatives. This guide provides a detailed exploration of the known and potential biological activities of this compound, delving into its physicochemical properties, synthetic routes, and the significant antimicrobial and anti-biofilm properties of its corresponding carboxylic acid. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by bridging the gap between the synthetic utility and the latent biological potential of this compound.

Introduction and Physicochemical Properties

This compound is a colorless liquid characterized by a methyl, hydroxy, and phenyl functional group attached to a propionate backbone.[1] Its chirality, specifically the (R)-configuration at the C2 position, makes it a valuable precursor in stereoselective synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and potential for interaction with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 27000-00-6 | |

| Appearance | White to almost white powder or crystal | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| logP | 1.27 | [1] |

| Polar Surface Area | 46.53 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block and for any potential stereoselective biological activity. Various synthetic strategies have been developed to achieve high enantiomeric excess.

Enantioselective Synthesis Workflow

One common approach involves the asymmetric reduction of a corresponding ketoester, methyl benzoylformate. This process often employs chiral catalysts to stereoselectively generate the desired (R)-hydroxyl group. The general workflow for such a synthesis is depicted in the following diagram.

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Step-by-Step Protocol for Asymmetric Reduction

The following protocol is a representative example of an asymmetric reduction to produce this compound.

Materials:

-

Methyl benzoylformate

-

Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0°C and slowly add borane dimethyl sulfide complex (1.1 eq). Stir for 10 minutes.

-

Substrate Addition: Slowly add a solution of methyl benzoylformate (1.0 eq) in anhydrous THF to the reaction mixture at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add methanol to quench the excess reducing agent.

-

Workup: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

Biological Activity: Insights from 3-Phenyllactic Acid

Direct evidence for the biological activity of this compound is limited. However, its corresponding carboxylic acid, 3-phenyllactic acid (PLA), has been extensively studied and exhibits a broad spectrum of antimicrobial and anti-biofilm activities.[2][3] It is plausible that the methyl ester may act as a prodrug, being hydrolyzed in vivo to the active PLA, or it may possess its own intrinsic activity.

Antimicrobial Activity of 3-Phenyllactic Acid

PLA has demonstrated potent inhibitory effects against a wide range of microorganisms, including foodborne pathogens and spoilage organisms.

3.1.1. Antibacterial Activity

PLA is effective against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action is believed to be multifactorial, involving the disruption of the cell membrane and intercalation with genomic DNA.[2][4]

Table 2: Antibacterial Spectrum of 3-Phenyllactic Acid

| Bacterial Species | Type | Reference |

| Listeria monocytogenes | Gram-positive | [2] |

| Staphylococcus aureus | Gram-positive | [2] |

| Escherichia coli | Gram-negative | [2] |

| Salmonella enterica | Gram-negative | [2] |

| Klebsiella pneumoniae | Gram-negative | [4] |

3.1.2. Antifungal Activity

PLA also exhibits significant activity against various fungal species, including yeasts and molds.[3] This broad-spectrum activity makes it a promising candidate for applications in food preservation and as a potential therapeutic agent.

Anti-Biofilm Activity of 3-Phenyllactic Acid

Bacterial biofilms are a significant concern in clinical and industrial settings due to their increased resistance to antimicrobial agents. PLA has been shown to inhibit the formation of biofilms by several pathogenic bacteria.[2]

3.2.1. Mechanism of Anti-Biofilm Action

The anti-biofilm activity of PLA is thought to be linked to its ability to interfere with bacterial cell-to-cell communication (quorum sensing) and to disrupt the integrity of the biofilm matrix.

Caption: Proposed mechanisms of the anti-biofilm activity of 3-Phenyllactic Acid.

Potential Applications and Future Directions

The established use of this compound as a chiral building block in the pharmaceutical industry, combined with the potent biological activities of its parent acid, suggests several promising avenues for future research and application.[1]

Drug Development

The chiral nature of this compound makes it an attractive starting material for the synthesis of complex, stereochemically defined drug molecules. Its derivatives have been investigated for a range of therapeutic targets.

Antimicrobial Agent Development

Given the antimicrobial properties of PLA, this compound and its derivatives warrant investigation as potential antimicrobial agents. The ester form may offer advantages in terms of formulation, stability, and bioavailability compared to the free acid. Further research is needed to directly assess the antimicrobial efficacy of the methyl ester.

Cosmetics and Fragrances

This compound is used in the fragrance industry for its pleasant scent.[1] A patent has also described the use of (S)-2-hydroxy-3-o-methylpropanoic acid, a related compound, in cosmetics for its moisturizing properties, suggesting a potential for the title compound in skincare applications as well.[5]

Conclusion

This compound is a molecule with a well-established role in synthetic chemistry. While direct studies on its biological activity are scarce, the extensive research on its corresponding acid, 3-phenyllactic acid, reveals a significant potential for antimicrobial and anti-biofilm applications. This guide has synthesized the available information to provide a comprehensive overview of the knowns and the promising future directions for this compound. Further investigation into the direct biological effects of this compound is crucial to unlock its full potential in the fields of drug discovery, materials science, and cosmetics.

References

- 1. Page loading... [guidechem.com]

- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

(R)-Methyl 2-hydroxy-3-phenylpropanoate: A Cornerstone Chiral Building Block for Complex Molecule Synthesis

Abstract

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the stereocontrolled synthesis of complex molecular architectures. Among these, (R)-Methyl 2-hydroxy-3-phenylpropanoate has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of Chiral Scaffolds

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment (such as enzymes and receptors) often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to synthesize single-enantiomer drugs is a critical aspect of modern medicine. Chiral building blocks, which are enantiomerically pure compounds with versatile functional groups, are instrumental in achieving this goal. They provide a strategic advantage by introducing a predefined stereocenter into a synthetic sequence, thereby simplifying the challenges of asymmetric synthesis.

This compound, a molecule possessing a hydroxyl group and a phenyl ring adjacent to a stereogenic center, is a prime example of such a building block. Its utility is underscored by its role as a key precursor in the synthesis of a range of significant therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 27000-00-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Boiling Point | 115°C at 3 mmHg | [5] |

| Storage | Room Temperature, sealed in dry conditions | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides key information about the structure. The characteristic signals include those for the methyl ester protons, the benzylic protons, the methine proton at the stereocenter, the hydroxyl proton, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the ten carbon atoms in their distinct chemical environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the propanoate backbone.[6]

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. Common fragments observed in GC-MS analysis include peaks at m/z 91 (tropylium ion) and 121.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).

Enantioselective Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for its application as a chiral building block. Several strategies have been developed, with asymmetric reduction of prochiral ketones and enzymatic resolutions being the most prominent.

Asymmetric Reduction of Methyl Phenylpyruvate

A highly effective method for preparing this compound is the asymmetric hydrogenation of its corresponding α-keto ester, methyl phenylpyruvate. This transformation can be achieved with high enantioselectivity using chiral catalysts.

Mechanism Insight: The success of this approach hinges on the use of a chiral catalyst, often a transition metal complex with a chiral ligand. The substrate, methyl phenylpyruvate, coordinates to the chiral catalyst in a specific orientation due to steric and electronic interactions. The delivery of the hydride from the reducing agent then occurs preferentially from one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of an asymmetric transfer hydrogenation reaction.

Materials:

-

Methyl phenylpyruvate

-

Isopropanol (as both solvent and hydrogen source)

-

Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

-

Anhydrous sodium carbonate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere flushed reaction vessel, add methyl phenylpyruvate (1 equivalent).

-

Add the chiral Ruthenium catalyst (0.01 equivalents) and anhydrous sodium carbonate (0.1 equivalents).

-

Add degassed isopropanol.

-

Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

The crude product can then be purified by column chromatography on silica gel.

Rationale for Choices:

-

Isopropanol: Serves as a readily available and effective hydrogen donor in transfer hydrogenation.

-

Chiral Ruthenium Catalyst: Provides the chiral environment necessary to induce high enantioselectivity.

-

Sodium Carbonate: Acts as a base to facilitate the catalytic cycle.

-

Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.

Biocatalytic Approaches

Enzymes, with their inherent chirality and high specificity, offer a powerful alternative for the synthesis of enantiopure compounds. Lipases and esterases can be employed for the kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate, while reductases can be used for the asymmetric reduction of the corresponding ketoester.[7][8]

Mechanism Insight: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. For example, a lipase can selectively acylate the (R)-enantiomer of the alcohol, allowing for the separation of the acylated (R)-ester from the unreacted (S)-alcohol.

Diagram: Synthetic Workflow for this compound

Caption: Key synthetic strategies for obtaining enantiomerically pure this compound.

Purification and Determination of Enantiomeric Purity

Following synthesis, purification of this compound is typically achieved by column chromatography on silica gel. However, to ensure high enantiomeric purity, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of the product. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9][10][11] Polysaccharide-based chiral columns are often effective for this class of compounds.

Applications in Drug Development: Field-Proven Insights

The true value of a chiral building block is demonstrated through its successful application in the synthesis of biologically active molecules. This compound has proven its utility in the development of several important classes of drugs.

Synthesis of the Taxol® Side Chain

The anticancer drug Paclitaxel (Taxol®) is one of the most important chemotherapeutic agents discovered.[12][13] Its complex structure includes a C-13 side chain that is crucial for its biological activity. This compound can serve as a precursor for the synthesis of this vital side chain.[14]

Diagram: Role in Taxol Side Chain Synthesis

Caption: Simplified synthetic pathway from the chiral building block to the final drug, Taxol®.

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of medications used primarily for the treatment of hypertension and congestive heart failure.[15][16] Many of these drugs are chiral and contain a substituted amino acid moiety. This compound can be elaborated into key intermediates for the synthesis of ACE inhibitors such as Enalapril.[17][18]

The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an appropriate amine to introduce the required nitrogen atom and build the backbone of the ACE inhibitor.

Conclusion

This compound stands out as a chiral building block of significant strategic importance in modern organic synthesis. Its value is derived from its readily accessible stereocenter and versatile functional groups, which allow for its incorporation into complex, high-value molecules. The continued development of efficient and highly selective synthetic routes to this compound will undoubtedly further expand its utility in the pharmaceutical and agrochemical industries. This guide has aimed to provide a comprehensive and practical overview for scientists and researchers, grounding synthetic protocols and applications in the principles of mechanistic understanding and authoritative evidence.

References

- 1. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]

- 2. This compound | 27000-00-6 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL (R)-2-HYDROXY-3-PHENYLPROPIONATE | 27000-00-6 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scilit.com [scilit.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. hplc.eu [hplc.eu]

- 11. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. sikhcom.net [sikhcom.net]

- 14. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-hydroxy-3-phenylpropanoate: Discovery, History, and Synthesis

Abstract

Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate, is a chiral α-hydroxy ester of significant interest in the pharmaceutical and fragrance industries. Its value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. We will delve into the foundational principles that led to its synthesis, explore classical and modern synthetic routes, and offer a comparative analysis to inform researchers and drug development professionals in their selection of the most appropriate synthetic strategy.

Introduction and Historical Context

The precise first synthesis of methyl 2-hydroxy-3-phenylpropanoate is not definitively documented in a single seminal publication. However, its intellectual origins can be traced to the foundational period of organic chemistry in the late 19th century. The pioneering work of chemists like Hermann Emil Fischer on the stereochemistry of carbohydrates and the development of synthetic reactions for creating chiral centers laid the essential groundwork.[1][2][3] The discovery of the Reformatsky reaction by Sergey Reformatsky in 1887 was a pivotal moment, providing a general and reliable method for the synthesis of β-hydroxy esters, and by extension, a plausible early route to α-hydroxy esters through related chemistry.[4]

The fundamental structure, a hydroxyl group alpha to a carbonyl, is a classic motif in organic chemistry, and early explorations into the synthesis of lactic acid and its derivatives would have paved the way for the synthesis of its phenyl-substituted analogue. The development of stereoselective synthesis in the 20th century then transformed the interest in this molecule from a simple chemical entity to a valuable chiral synthon.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-hydroxy-3-phenylpropanoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| CAS Number (Racemic) | 13674-16-3 | [7] |

| CAS Number ((R)-enantiomer) | 27000-00-6 | [6] |

| CAS Number ((S)-enantiomer) | 13673-95-5 | [2] |

| Solubility | Soluble in most organic solvents, sparingly soluble in water. | [6] |

Key Synthetic Methodologies

The synthesis of methyl 2-hydroxy-3-phenylpropanoate can be broadly categorized into three main approaches: classical chemical synthesis (often yielding racemic mixtures), asymmetric chemical synthesis, and biocatalytic synthesis, with the latter two focusing on the production of single enantiomers.

Classical Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, and analogous chemistry can be applied to the synthesis of α-hydroxy esters. The reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound.[4]

-

Zinc: Zinc is the metal of choice because the resulting organozinc reagent is generally less reactive than the corresponding Grignard or organolithium reagents. This chemoselectivity prevents side reactions, such as the enolate attacking another molecule of the starting ester.

-

Activation of Zinc: Commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation, for example with a small amount of iodine or by washing with dilute acid, is often necessary to expose the reactive metal surface.[4]

-

Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are used to prevent the quenching of the organozinc intermediate.

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool.

-

Reaction Setup: Add anhydrous THF to the flask.

-

Initiation: In the dropping funnel, prepare a solution of methyl 2-bromoacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the activated zinc suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

-

Addition: Add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic methyl 2-hydroxy-3-phenylpropanoate.

Caption: Workflow for the Reformatsky Synthesis.

Asymmetric Synthesis: Enantioselective Reduction of an α-Keto Ester

The most common and efficient method for producing enantiomerically pure methyl 2-hydroxy-3-phenylpropanoate is the asymmetric reduction of its corresponding α-keto ester, methyl benzoylformate. This transformation can be achieved using chiral chemical catalysts or biocatalysts.

This approach utilizes a transition metal (commonly rhodium or ruthenium) complexed with a chiral ligand to catalyze the hydrogenation of the ketone, leading to a preponderance of one enantiomer of the alcohol.[8]

-

Chiral Ligand: The chiral ligand (e.g., a derivative of BINAP or a chiral phosphine) creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand, leading to the preferential delivery of hydrogen to one face of the carbonyl.[9]

-

Hydrogen Source: Molecular hydrogen (H₂) is a clean and efficient reducing agent. Alternatively, transfer hydrogenation can be employed using sources like isopropanol or formic acid.[10]

-

Solvent and Additives: The choice of solvent can influence the solubility of the catalyst and substrate, and in some cases, can affect the enantioselectivity. Additives may be used to enhance catalyst activity or stability.

-

Catalyst Preparation: In a glovebox, a chiral rhodium-phosphine catalyst (e.g., Rh(COD)₂BF₄ with a chiral bisphosphine ligand, 0.1-1 mol%) is dissolved in a degassed solvent such as methanol or dichloromethane.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of methyl benzoylformate (1.0 equivalent) in the same solvent is then added.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

-

Workup: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched methyl 2-hydroxy-3-phenylpropanoate. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalytic Synthesis: Whole-Cell and Isolated Enzyme Reductions

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral compounds. Enzymes, particularly dehydrogenases and reductases, can catalyze the reduction of ketones with exquisite stereoselectivity under mild reaction conditions.[11][12][13]

-

Biocatalyst: Whole microbial cells (e.g., Saccharomyces cerevisiae - baker's yeast) or isolated enzymes (dehydrogenases/reductases) are used.[5][14] The choice depends on factors like cost, enzyme stability, and the need for cofactor regeneration. Whole cells are often cheaper and contain the necessary machinery for cofactor (NADH/NADPH) regeneration.

-

Cofactor Regeneration: Dehydrogenases require a hydride source, typically NADH or NADPH. In whole-cell systems, the cell's metabolism regenerates the cofactor. With isolated enzymes, a secondary enzyme system (e.g., glucose dehydrogenase with glucose) is often added to regenerate the expensive cofactor.[15]

-

Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near physiological pH and moderate temperatures, which reduces the environmental impact and can prevent side reactions.

-

Yeast Culture: A culture of Saccharomyces cerevisiae is grown in a suitable medium until it reaches a high cell density. The cells are then harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: The washed yeast cells are resuspended in the buffer solution in a reaction vessel. A co-substrate for cofactor regeneration, such as glucose, is added.

-

Substrate Addition: Methyl benzoylformate is added to the cell suspension. Due to the potential for substrate inhibition, it may be added portion-wise or as a solution in a water-miscible co-solvent like ethanol.

-

Bioreduction: The reaction mixture is incubated with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction is monitored by TLC or GC.

-

Workup and Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[5]

Caption: Workflow for Biocatalytic Reduction.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for methyl 2-hydroxy-3-phenylpropanoate is dictated by the desired outcome (racemic vs. enantiopure), scale, cost, and available resources.

| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yield | Typical ee% |

| Reformatsky Reaction | Classical organometallic reaction. | Well-established, uses relatively inexpensive starting materials. | Produces a racemic mixture, requires stoichiometric zinc, can be sensitive to reaction conditions. | 50-70% | 0% |

| Asymmetric Hydrogenation | Transition metal catalysis with a chiral ligand. | High enantioselectivity, catalytic in the chiral source, scalable. | High cost of precious metal catalysts and chiral ligands, requires specialized high-pressure equipment. | >90% | >95% |

| Biocatalytic Reduction | Use of whole cells or isolated enzymes. | Very high enantioselectivity, mild and environmentally friendly reaction conditions, uses renewable resources. | Can be limited by substrate/product inhibition, lower volumetric productivity, may require specific enzyme screening and development. | 80-95% | >99% |

Conclusion and Future Outlook

Methyl 2-hydroxy-3-phenylpropanoate has evolved from a compound accessible through classical organic reactions to a highly valuable, enantiomerically pure building block, thanks to advances in asymmetric catalysis and biocatalysis. For the production of the racemic compound, the Reformatsky reaction remains a viable laboratory-scale method. However, for applications in the pharmaceutical industry where enantiopurity is paramount, asymmetric hydrogenation and biocatalytic reduction are the methods of choice.

Future developments in this field will likely focus on the design of more efficient and cost-effective non-precious metal catalysts for asymmetric hydrogenation and the discovery and engineering of robust enzymes with higher substrate tolerance and productivity for biocatalytic processes. The continued demand for chiral pharmaceuticals will undoubtedly drive further innovation in the synthesis of this important molecule.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. vanthoff [ursula.chem.yale.edu]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 7. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]

- 15. catalog.mercer.edu [catalog.mercer.edu]

An In-Depth Technical Guide to the Natural Occurrence of (S)-methyl 2-hydroxy-3-phenylpropanoate

Abstract

(S)-methyl 2-hydroxy-3-phenylpropanoate, also known as Methyl L-3-phenyllactate, is a chiral ester with significant potential in the pharmaceutical and fragrance industries. Its natural occurrence, primarily as a secondary metabolite in microorganisms, presents a compelling case for its biotechnological production and application. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and analytical characterization of (S)-methyl 2-hydroxy-3-phenylpropanoate. We delve into detailed experimental protocols and explore its relevance as a chiral building block in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of a Chiral Ester

(S)-methyl 2-hydroxy-3-phenylpropanoate (Figure 1) is a molecule of interest due to its stereospecific structure, which is a critical attribute in the development of pharmaceuticals and fine chemicals. The "S" configuration at the C2 position is often crucial for biological activity. While its parent compound, (S)-3-phenyllactic acid (PLA), is well-known for its broad-spectrum antimicrobial properties, the methyl ester form offers different physicochemical properties that can be advantageous in certain applications, including improved volatility for fragrance applications and modified reactivity for chemical synthesis.[1] This guide will focus on the natural origins of this specific ester, providing a foundation for its exploration and utilization.

Figure 1: Chemical Structure of (S)-methyl 2-hydroxy-3-phenylpropanoate

Caption: Structure of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Natural Occurrence: A Microbial Origin

The primary documented natural source of (S)-methyl 2-hydroxy-3-phenylpropanoate is the bacterium Pseudomonas syringae.[2] This species is a well-known plant pathogen with a diverse and rich secondary metabolism. The production of a wide array of bioactive natural products by P. syringae is linked to its adaptation to various ecological niches and its interactions with other organisms.[2] While the quantitative abundance of (S)-methyl 2-hydroxy-3-phenylpropanoate in P. syringae is not extensively documented in publicly available literature, its presence points to a specific biosynthetic capability within this bacterium.

The parent acid, 3-phenyllactic acid (PLA), has a much broader known distribution, being found in honey and a variety of fermented foods produced by lactic acid bacteria (LAB).[3] This suggests that the natural occurrence of the methyl ester could be more widespread than currently reported, potentially in environments where both PLA-producing microorganisms and methylating enzymes are present.

Biosynthesis: From Amino Acid to Ester

The biosynthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate is understood to proceed via the precursor (S)-3-phenyllactic acid (PLA). The pathway for PLA synthesis is well-characterized, particularly in lactic acid bacteria.[4][5] It begins with the essential amino acid L-phenylalanine.

Step 1: Transamination of L-Phenylalanine

The initial step involves the removal of the amino group from L-phenylalanine, a reaction catalyzed by an aminotransferase. This enzymatic conversion yields phenylpyruvic acid.[4][5]

Step 2: Reduction of Phenylpyruvic Acid

Phenylpyruvic acid is then reduced to 3-phenyllactic acid. This reduction is catalyzed by a lactate dehydrogenase (LDH) enzyme, which is a key enzyme in this pathway.[6][7] The stereospecificity of the LDH determines whether the (S) or (R) enantiomer of PLA is produced.

Step 3: Methylation of (S)-3-Phenyllactic Acid

The final step is the esterification of the carboxylic acid group of (S)-3-phenyllactic acid with a methyl group to form (S)-methyl 2-hydroxy-3-phenylpropanoate. This conversion is likely facilitated by a methyltransferase enzyme. Methyltransferases are a broad class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate.[8] While a specific methyltransferase for 3-phenyllactic acid in P. syringae has not been explicitly characterized, the presence of the methyl ester strongly implies the existence of such an enzyme.

Caption: Proposed biosynthetic pathway of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Isolation from Natural Sources: A Methodological Approach

The isolation and purification of (S)-methyl 2-hydroxy-3-phenylpropanoate from a microbial culture, such as Pseudomonas syringae, requires a multi-step approach common in natural product chemistry. The following is a representative protocol based on established methods for isolating secondary metabolites from bacteria.[9]

Cultivation of Pseudomonas syringae

A suitable strain of Pseudomonas syringae known to produce the target compound is cultured in an appropriate liquid medium. The composition of the medium and the culture conditions (temperature, aeration, incubation time) are critical for maximizing the yield of secondary metabolites and should be optimized.

Extraction of Secondary Metabolites

Protocol: Liquid-Liquid Extraction

-

Cell Removal: After incubation, the bacterial culture is centrifuged to separate the cells from the supernatant. The supernatant is the primary source of secreted secondary metabolites.

-

Solvent Extraction: The cell-free supernatant is extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is typically done in a separatory funnel by vigorous shaking, followed by separation of the organic and aqueous layers. This step is repeated multiple times to ensure complete extraction.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the target molecule.

Protocol: Multi-step Chromatography

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Fractions enriched with (S)-methyl 2-hydroxy-3-phenylpropanoate are further purified by preparative HPLC.

-

A suitable column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of acetonitrile and water) are used to achieve high-resolution separation.

-

The peak corresponding to the target compound is collected, and the solvent is evaporated to yield the pure substance.

-

Caption: A typical workflow for the isolation of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Analytical Characterization: Ensuring Purity and Identity

The structural elucidation and purity assessment of the isolated (S)-methyl 2-hydroxy-3-phenylpropanoate are performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxy esters, derivatization may be employed to improve chromatographic performance, though direct analysis is also possible.

Protocol: GC-MS Analysis

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., dichloromethane).

-

Injection: A small volume of the sample is injected into the GC.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components of the sample (e.g., initial temperature of 60°C, ramped to 250°C).

-

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting compound is recorded. The fragmentation pattern is then compared to spectral libraries for identification.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the isolated compound, chiral HPLC is indispensable. This technique uses a chiral stationary phase (CSP) to separate enantiomers.

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (around 210-220 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

| Analytical Technique | Purpose | Key Parameters |

| GC-MS | Identification and Purity Assessment | Non-polar capillary column, temperature gradient, EI-MS detection |

| Chiral HPLC | Enantiomeric Purity Determination | Polysaccharide-based chiral column, hexane/isopropanol mobile phase, UV detection |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra to confirm the chemical structure |

Relevance in Drug Development: A Chiral Building Block

(S)-methyl 2-hydroxy-3-phenylpropanoate and its derivatives are valuable chiral building blocks in the synthesis of more complex pharmaceutical molecules. The presence of multiple functional groups (ester, hydroxyl, and phenyl) allows for a variety of chemical transformations.

One notable example is its use in the synthesis of scopolamine, a medication used to treat motion sickness and postoperative nausea and vomiting.[10] The synthesis involves the condensation of tropine with phenylalanine-derived phenyllactate. The stereochemistry of the phenyllactate moiety is critical for the biological activity of the final product.

Furthermore, the parent compound, 3-phenyllactic acid, exhibits significant antimicrobial and anti-biofilm activity against a range of pathogenic bacteria.[11] This has led to research into its potential as a natural preservative and as a lead compound for the development of new antimicrobial agents. The methyl ester, as a derivative, may offer a different pharmacokinetic profile or serve as a prodrug, warranting further investigation in drug discovery programs.

Conclusion and Future Outlook

(S)-methyl 2-hydroxy-3-phenylpropanoate is a naturally occurring chiral ester with significant potential, particularly in the pharmaceutical industry. Its microbial origin, primarily in Pseudomonas syringae, opens avenues for its biotechnological production through fermentation. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, isolation, and analysis, along with its relevance in drug development.

Future research should focus on several key areas:

-

Screening for New Natural Sources: A broader screening of microorganisms, particularly those known to produce 3-phenyllactic acid, may reveal new and more efficient natural producers of the methyl ester.

-